3-Fluorooctane-1,8-diamine dihydrochloride

Catalog No.
S15734836
CAS No.
M.F
C8H21Cl2FN2
M. Wt
235.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorooctane-1,8-diamine dihydrochloride

Product Name

3-Fluorooctane-1,8-diamine dihydrochloride

IUPAC Name

3-fluorooctane-1,8-diamine;dihydrochloride

Molecular Formula

C8H21Cl2FN2

Molecular Weight

235.17 g/mol

InChI

InChI=1S/C8H19FN2.2ClH/c9-8(5-7-11)4-2-1-3-6-10;;/h8H,1-7,10-11H2;2*1H

InChI Key

IYCCBIXRBCMYJD-UHFFFAOYSA-N

Canonical SMILES

C(CCC(CCN)F)CCN.Cl.Cl

3-Fluorooctane-1,8-diamine dihydrochloride is a fluorinated organic compound with the chemical formula C8H19FN22HClC_8H_{19}FN_2\cdot 2HCl. This compound features a straight-chain octane backbone with two amino groups located at the 1 and 8 positions, and a fluorine atom at the 3 position. The presence of fluorine imparts unique physical and chemical properties, such as increased lipophilicity and stability, making it of interest in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The amino groups can undergo nucleophilic substitution reactions with electrophiles, allowing for the synthesis of various derivatives.
  • Condensation Reactions: It can react with carboxylic acids or isocyanates to form amides or ureas, respectively.
  • Redox Reactions: The fluorine atom may influence the redox behavior of the compound, potentially facilitating oxidation or reduction processes under specific conditions.

The biological activity of 3-Fluorooctane-1,8-diamine dihydrochloride is an area of ongoing research. Fluorinated compounds often exhibit unique interactions with biological systems due to the electronegative nature of fluorine. Studies suggest that such compounds can influence metabolic pathways and cellular signaling. For instance, fluorinated diazines have been shown to interact with enzymes involved in nucleic acid metabolism, which could be relevant for therapeutic applications in cancer treatment and other diseases .

The synthesis of 3-Fluorooctane-1,8-diamine dihydrochloride typically involves several steps:

  • Synthesis of Octanediamine: Starting from sebacic acid and urea, decanediamide is formed through a condensation reaction. This intermediate is then transformed into 1,8-diamino-octane via hydrolysis in the presence of sodium alkoxide .
  • Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination methods using reagents like N-fluorobenzenesulfonimide or other fluorinating agents.
  • Formation of Dihydrochloride Salt: The final step involves reacting the amine with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability .

3-Fluorooctane-1,8-diamine dihydrochloride has potential applications in:

  • Medicinal Chemistry: As a precursor for developing novel pharmaceuticals, particularly in targeting metabolic pathways.
  • Polymer Chemistry: It can be used to synthesize polymers with fluorinated side chains, which may exhibit enhanced properties such as water repellency and thermal stability.
  • Materials Science: Its unique properties make it suitable for applications in coatings and surface modifications.

Research into the interactions of 3-Fluorooctane-1,8-diamine dihydrochloride with biological systems indicates that its fluorinated structure can affect enzyme activity and metabolic pathways significantly. For example, studies on similar fluorinated compounds have shown that they can inhibit key enzymes involved in nucleic acid synthesis . Understanding these interactions is crucial for evaluating its potential therapeutic effects and safety profiles.

Several compounds share structural similarities with 3-Fluorooctane-1,8-diamine dihydrochloride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
Octane-1,8-diamineNo fluorine; basic diamineLess lipophilic; different reactivity
3-FluoroanilineAromatic amine with fluorineDifferent solubility and interaction profile
1,8-DiaminooctaneNo fluorine; saturated diamineLacks unique biological activity attributed to fluorination

Uniqueness

The incorporation of a fluorine atom at the 3 position distinguishes 3-Fluorooctane-1,8-diamine dihydrochloride from its non-fluorinated counterparts. This modification enhances its lipophilicity and alters its interaction dynamics with biological targets compared to similar diamines lacking fluorination.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

234.1065822 g/mol

Monoisotopic Mass

234.1065822 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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